3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-4-methyl-1H-pyrazole
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Overview
Description
3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-4-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-4-methyl-1H-pyrazole typically involves the reaction of appropriate dichlorophenyl hydrazines with diketones or their equivalents under acidic or basic conditions. The reaction may proceed through the formation of hydrazones, which then cyclize to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the aromatic rings.
Reduction: Reduction reactions could target the dichlorophenyl groups or the pyrazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, especially at positions ortho or para to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-4-methyl-1H-pyrazole may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichlorophenyl-1H-pyrazole
- 3,4-dichlorophenyl-1H-pyrazole
- 4-methyl-1H-pyrazole
Uniqueness
The presence of multiple dichlorophenyl groups in 3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-4-methyl-1H-pyrazole may confer unique chemical properties, such as increased stability or specific reactivity patterns, compared to simpler pyrazoles.
Properties
Molecular Formula |
C22H12Cl6N2 |
---|---|
Molecular Weight |
517.1 g/mol |
IUPAC Name |
3,5-bis(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-4-methylpyrazole |
InChI |
InChI=1S/C22H12Cl6N2/c1-11-21(12-2-4-17(25)19(27)6-12)29-30(16-9-14(23)8-15(24)10-16)22(11)13-3-5-18(26)20(28)7-13/h2-10H,1H3 |
InChI Key |
HYWRPBSPARGFCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC(=C3)Cl)Cl)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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